molecular formula C7H16N2O B1283371 N-Methyl-2-morpholinoethanamine CAS No. 41239-40-1

N-Methyl-2-morpholinoethanamine

Cat. No. B1283371
CAS RN: 41239-40-1
M. Wt: 144.21 g/mol
InChI Key: WWXPJKGWWPWBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-morpholinoethanamine is a chemical compound with the molecular formula C7H16N2O . It is also known as N-methyl-2-morpholinoethan-1-amine dihydrochloride .


Synthesis Analysis

The synthesis of 2-morpholinoethanamine, a key intermediate of N-Methyl-2-morpholinoethanamine, has been reported in the literature . The process involves the use of morpholine as the starting material via Michael addition, hydrazinolysis, and Curtius rearrangements . The total yield was reported to be 81.8% .


Molecular Structure Analysis

The molecular structure of N-Methyl-2-morpholinoethanamine is characterized by a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively . The average mass is 144.215 Da and the monoisotopic mass is 144.126266 Da .


Chemical Reactions Analysis

The synthesis of 2-morpholinoethanamine involves several steps, including Michael addition, hydrazinolysis, and Curtius rearrangements . The reaction may produce some byproducts, such as in step a: no byproducts; in step b: ethanol, which can be used as a solvent; in step c: nitrogen .


Physical And Chemical Properties Analysis

N-Methyl-2-morpholinoethanamine has a molecular weight of 217.14 . The density is reported to be 1.0±0.1 g/cm3 . The boiling point is 210.3±20.0 °C at 760 mmHg .

Safety And Hazards

The safety data sheet for N-Methyl-2-morpholinoethanamine recommends washing face, hands, and any exposed skin thoroughly after handling . It also advises not to eat, drink, or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn . It should be used only outdoors or in a well-ventilated area .

Future Directions

The synthesis of 2-morpholinoethanamine, a key intermediate of N-Methyl-2-morpholinoethanamine, has been improved to overcome the problems of conventional methods . The new method is simple, practical, and considers factors such as cost, practicability, waste disposal, and simplicity of purification . This suggests that future research may continue to focus on improving the synthesis process of such compounds.

properties

IUPAC Name

N-methyl-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-8-2-3-9-4-6-10-7-5-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXPJKGWWPWBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566416
Record name N-Methyl-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-morpholinoethanamine

CAS RN

41239-40-1
Record name N-Methyl-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[2-(morpholin-4-yl)ethyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed a solution of LiAlH4 (7.72 g, 208.65 mmol, 3.00 equiv) in tetrahydrofuran (60 mL). This was followed by the addition of a solution of tert-butyl 2-morpholinoethylcarbamate (16 g, 62.61 mmol, 1.00 equiv, 90%) in tetrahydrofuran (40 mL) dropwise with stirring at 0-5° C. The resulting solution was stirred for 2 h at 70° C. in a oil bath. The reaction was then quenched by the addition of 7.7 mL of water, 7.7 mL of 15% sodium hydroxide, and 23.1 mL of water. The solids were filtered out. The mixture was dried over sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with dichloromethane:methanol (0.5% triethylamine) (20:1). This resulted in 4.2 g (42%) of N-methyl-2-morpholinoethanamine as brown oil.
Quantity
7.72 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of Intermediate 45a (6.0 g, 24.6 mmol) in THF (123 mL) was added lithium aluminium hydride (2.33 g, 61.5 mmol) portionwise, then the mixture was stirred at reflux for 4 h. A further portion of lithium aluminium hydride (1.28 g, 33.6 mmol) was added to the cooled solution, then the mixture was stirred at reflux for a further 8 h. Water (3.75 mL) was added dropwise, followed by 4N aqueous NaOH (11.3 mL) and water (3.75 ml). The mixture was filtered, washed with diethyl ether, dried (MgSO4) and concentrated in vacuo to give the title compound as a yellow oil (3.67 g, 99%). 1H NMR (400 MHz, CDCl3): 2.40-2.52 (9H, m), 2.67 (2H, t, J 2.7), 3.70 (4H, t, J 4.5).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Name
Quantity
123 mL
Type
solvent
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two
Name
Quantity
3.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
11.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.75 mL
Type
reactant
Reaction Step Five
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.